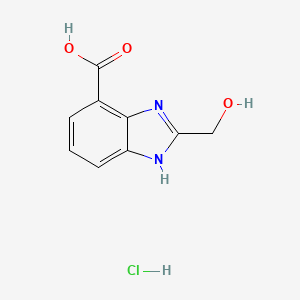

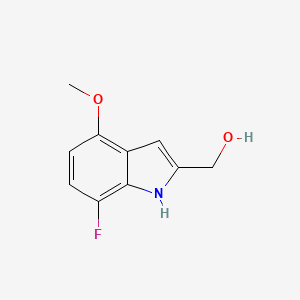

2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzodiazole ring, followed by the introduction of the hydroxymethyl and carboxylic acid groups. The final step would likely involve the addition of hydrochloric acid to form the hydrochloride salt .

Molecular Structure Analysis

The benzodiazole ring is aromatic, meaning it is planar and has a delocalized pi electron system. The hydroxymethyl and carboxylic acid groups are both polar and capable of forming hydrogen bonds .

Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature. The presence of polar groups and the ability to form hydrogen bonds suggest it would be soluble in polar solvents like water .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis of new compounds using derivatives similar to 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, demonstrating variable and modest antimicrobial activity against certain strains of bacteria and fungi. This research indicates the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Environmental Applications

In another study, Shimizu, Hirano, Satoh, and Miura (2009) explored the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system. This process, which is efficient and environmentally friendly, results in the formation of 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This research highlights the environmental applications of such reactions in synthesizing compounds with potential utility in materials science and as fluorescence markers (Shimizu, Hirano, Satoh, & Miura, 2009).

Corrosion Inhibition

The compound and its derivatives have also been evaluated for their effectiveness as corrosion inhibitors. For example, Khaled (2003) studied the inhibitive action of benzimidazole derivatives (related to the core structure of this compound) against iron corrosion in hydrochloric acid solutions. The study found that these compounds effectively inhibit corrosion by adsorbing onto the iron surface, indicating their potential application in protecting metals from corrosion (Khaled, 2003).

Chemical Transformations for Luminescence Studies

Vasin, Koldaeva, and Perevalov (2013) synthesized 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs to study their luminescence and complex-forming properties. This research provides insights into how the chemical transformations of such compounds can be used to understand their luminescence properties, which is valuable in the development of new luminescent materials (Vasin, Koldaeva, & Perevalov, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3.ClH/c12-4-7-10-6-3-1-2-5(9(13)14)8(6)11-7;/h1-3,12H,4H2,(H,10,11)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTADUJVIGWDHAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

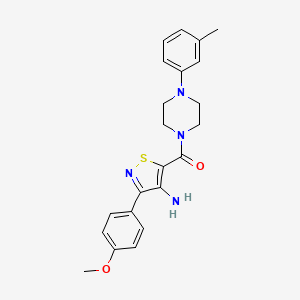

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2557083.png)

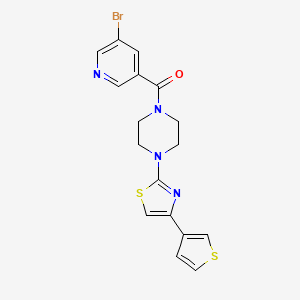

![2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide](/img/structure/B2557084.png)

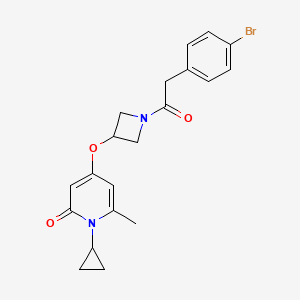

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)

![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)

![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)